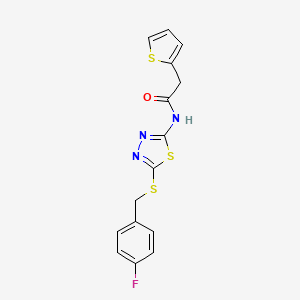

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group at position 5 and a thiophen-2-yl acetamide moiety at position 2. Thiadiazoles are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to modulate enzymatic pathways and interact with biological targets like Akt .

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCQUAGUQCYTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with thioglycolic acid to produce the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes in microorganisms.

Mechanism of Action

The mechanism of action of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, its antimicrobial activity may result from the inhibition of essential enzymes in bacteria or fungi, leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with derivatives bearing substituted benzylthio groups and acetamide side chains. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: The 4-fluorobenzylthio group (as in 5d) enhances thermal stability compared to non-halogenated analogs (e.g., benzylthio derivatives), evidenced by higher melting points (~140–141°C vs. 135–136°C) .

- Bioisosteric Replacements: Replacement of thiophen-2-yl with phenoxy (as in 5d) or benzothiazole () alters solubility and target affinity due to differences in π-π stacking and hydrogen bonding .

2.2.1. Anticancer Activity

- Akt Inhibition : Compounds with nitro- or chloro-substituted phenyl groups (e.g., 3 and 8 in ) inhibit Akt by 86–92%, inducing apoptosis in glioma cells. The 4-fluorobenzylthio group may exhibit similar efficacy due to its electronegativity .

- Cytotoxicity: Thiadiazole derivatives with trifluoromethylphenyl groups (e.g., 31 in ) show potent cytotoxicity (IC50 < 10 μM) against lung adenocarcinoma, likely via hydrophobic interactions with kinase domains .

2.2.2. Antimicrobial Activity

- Bacterial Growth Inhibition : Analogues like 4a () demonstrate moderate activity against S. aureus (MIC = 32 μg/mL) due to thioether linkages enhancing membrane penetration .

Spectral Validation

Biological Activity

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 4-fluorobenzyl group and a thiophenyl acetamide moiety. Its molecular formula is , with a molecular weight of 379.4 g/mol. The presence of fluorine enhances lipophilicity and stability, potentially improving interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.4 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The general steps include:

- Formation of Thiadiazole Ring : Reacting hydrazine with carbon disulfide and appropriate halides.

- Substitution Reactions : Introducing the 4-fluorobenzyl thio group through nucleophilic substitution.

- Acetamide Coupling : Attaching the thiophenyl acetamide moiety via acylation reactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties against various cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). In vitro studies using the MTT assay have shown that the compound can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : MCF-7 and HepG2

- Positive Control : 5-Fluorouracil (5-FU)

- Results : The compound showed an IC50 value comparable to established anticancer agents, indicating strong potential as an anticancer drug .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. The structure's modifications significantly affect its activity profile.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 12.5 |

| N-(5-(3-fluorobenzyl)thio)-1,3,4-thiadiazole derivatives | Staphylococcus aureus | 15.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Kinases : The heteroatoms in the thiadiazole can interact with critical kinases involved in tumorigenesis .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis .

Structure–Activity Relationship (SAR)

The efficacy of this compound varies based on structural modifications:

- Fluorine Substitution : Enhances lipophilicity and biological activity.

- Thiol Group Positioning : Variations in the position of thiol groups can lead to significant changes in antimicrobial activity.

- Acetamide Variants : Different acetamide moieties can alter the potency against specific cancer cell lines.

Q & A

Q. What are the common synthetic routes for synthesizing N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions :

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions to form the 1,3,4-thiadiazole core .

- Thioether linkage : Reaction of the thiadiazole intermediate with 4-fluorobenzyl thiol or its derivatives via nucleophilic substitution to introduce the (4-fluorobenzyl)thio group .

- Acylation : Coupling the thiophen-2-yl acetamide moiety using coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .

- Optimization : Reaction conditions (temperature: 60–90°C, pH 7–9) and purification via column chromatography or recrystallization (ethanol/water) are critical for yields >70% . Key characterization : NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry confirm structural integrity .

Q. How is the structural identity of this compound verified?

Methodological workflow :

- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), fluorobenzyl (δ 4.3–4.5 ppm for -SCH2), and acetamide (δ 2.1–2.3 ppm for CH3) groups .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 436.05 for C₁₆H₁₃FN₃OS₂+) .

- X-ray crystallography (if available): Resolves bond angles and dihedral angles (e.g., thiadiazole ring planarity) .

Advanced Questions

Q. What strategies are recommended to resolve contradictory bioactivity data in related thiadiazole derivatives?

- Comparative SAR analysis : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with bromobenzyl ) and assess changes in IC₅₀ values against control compounds.

- Dose-response assays : Use in vitro models (e.g., cancer cell lines) to validate potency thresholds and eliminate false positives from screening .

- Off-target profiling : Employ kinase panels or proteome-wide assays to identify non-specific interactions .

- Data normalization : Control for batch-to-batch variability in compound purity via HPLC (>95% purity required) .

Q. How can molecular docking studies elucidate the mechanism of action for this compound?

- Target selection : Prioritize enzymes/receptors with known thiadiazole interactions (e.g., cyclooxygenase-2 (COX-2), EGFR kinase) .

- Docking workflow :

- Prepare ligand (protonation states at pH 7.4) and receptor (PDB: 1CX2 for COX-2) using AutoDock Vina .

- Analyze binding poses for hydrogen bonds (e.g., acetamide C=O with Arg120) and hydrophobic interactions (fluorobenzyl with COX-2’s hydrophobic pocket) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What experimental design optimizes reaction yields during scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃ vs. Et₃N) to identify optimal conditions .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side products (e.g., sulfoxide byproducts) .

- Workup optimization : Replace column chromatography with antisolvent crystallization (ethanol/water, 3:1) for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.